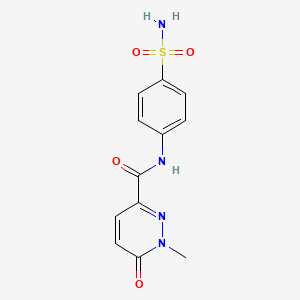
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Chemical Applications
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is involved in the synthesis of various biologically active compounds. It serves as a precursor in the synthesis of diverse heterocyclic compounds with antimicrobial properties. For example, its derivatives have been utilized in the synthesis of iso-thiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their significant biological activities. Microwave-assisted synthesis techniques have been applied to these compounds, offering advantages such as higher yields and shorter reaction times compared to conventional methods (Youssef, Azab & Youssef, 2012). Furthermore, the compound has been used as a starting material in the facile synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, showcasing its versatility in producing a variety of biologically active structures (Darwish, 2014).
Biological and Pharmacological Research
In the realm of pharmacological research, derivatives of 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their biological activities. For instance, these derivatives have been tested as potential antimicrobial agents against various bacteria and fungi, with some showing promising results (Sarvaiya, Gulati & Patel, 2019). Moreover, novel derivatives containing this compound have been synthesized and assessed for their inhibitory activities against c-Met kinase, an important target in cancer treatment, demonstrating moderate to good antitumor activities (Liu et al., 2020).
properties
IUPAC Name |
1-methyl-6-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21(13,19)20/h2-7H,1H3,(H,14,18)(H2,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQQEXMZRWTRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


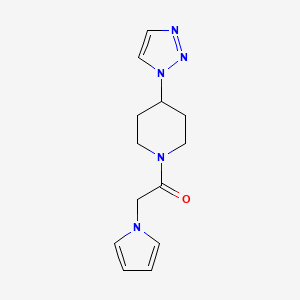



![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)
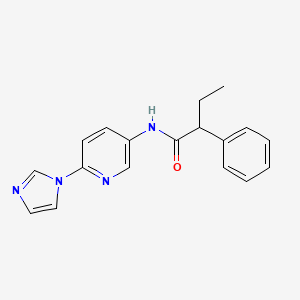
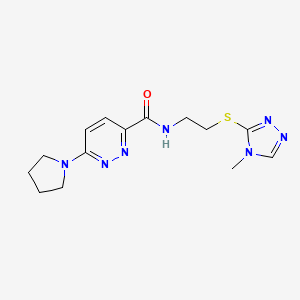
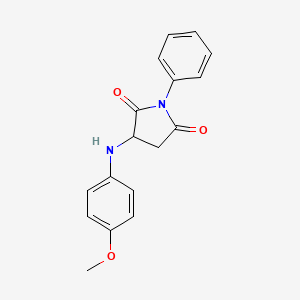
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)